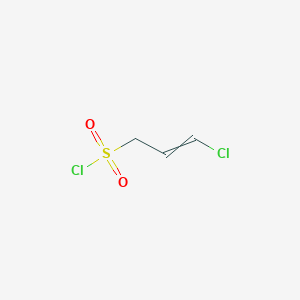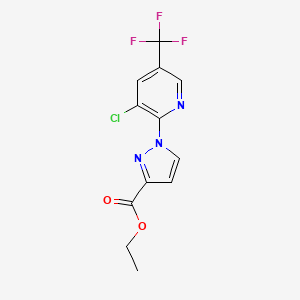
N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with bromine, hydroxyl, and sulfonamide groups, along with two benzyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the bromination of a pyridine derivative, followed by the introduction of hydroxyl and sulfonamide groups. The final step involves the N-benzylation of the sulfonamide group using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can form an amino derivative.
Scientific Research Applications
N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N,N-dimethylpyridine-3-sulfonamide
- 5-Bromo-N-ethylpyridine-3-sulfonamide
- 5-Bromo-N-methylpyridine-3-sulfonamide
Uniqueness
N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide is unique due to the presence of two benzyl groups attached to the nitrogen atom, which can significantly influence its chemical properties and biological activity
Properties
Molecular Formula |
C19H17BrN2O3S |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N,N-dibenzyl-5-bromo-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C19H17BrN2O3S/c20-17-11-21-12-18(19(17)23)26(24,25)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,23) |
InChI Key |
QKOXWPABUSOLHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CNC=C(C3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B11818775.png)


![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)
![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)




![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
